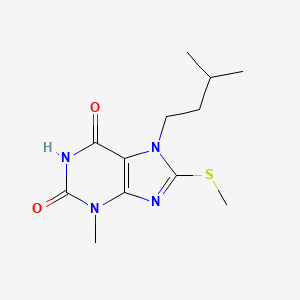

7-isopentyl-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

3-methyl-7-(3-methylbutyl)-8-methylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2S/c1-7(2)5-6-16-8-9(13-12(16)19-4)15(3)11(18)14-10(8)17/h7H,5-6H2,1-4H3,(H,14,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXGYTWWLNXTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(N=C1SC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Isopentyl-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, a purine derivative with the molecular formula C16H26N4O2S and a molecular weight of 338.47 g/mol, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by a purine base with isopentyl and methylthio substitutions. Its structural formula can be represented as:

Biological Activity Overview

Research on this compound has primarily focused on its antimicrobial , anticancer , and anti-inflammatory activities. Below is a summary of the key findings regarding its biological effects:

Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Bacillus subtilis | 15 µg/mL |

The compound's effectiveness against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), positions it as a candidate for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes its cytotoxic effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results suggest that the compound may induce apoptosis in cancer cells, although the exact mechanism remains to be elucidated .

Anti-inflammatory Activity

Research indicates that this purine derivative can modulate inflammatory responses. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Vorberg et al. evaluated the antimicrobial properties of various purine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential .

- Anticancer Mechanism Investigation : A separate investigation focused on the anticancer mechanisms of this compound revealed that it induces cell cycle arrest at the G2/M phase in HeLa cells, leading to increased apoptosis rates. Molecular docking studies suggested strong binding affinity to DNA topoisomerase II, which is crucial for DNA replication and cell division .

Scientific Research Applications

Pharmacological Applications

7-Isopentyl-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has shown promise in various pharmacological studies:

- Antitumor Activity : Research indicates that purine derivatives can inhibit the growth of certain cancer cells. In vitro studies have demonstrated that this compound may induce apoptosis in tumor cell lines, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Biochemical Research

This compound serves as a valuable tool in biochemical research:

- Enzyme Inhibition Studies : It has been utilized to investigate the inhibition of specific enzymes involved in nucleotide metabolism. This research is critical for understanding metabolic disorders and developing targeted therapies .

- Signal Transduction Pathways : Studies have shown that the compound interacts with various signaling pathways, influencing cellular processes such as growth and differentiation. This interaction opens avenues for exploring its role in cellular signaling mechanisms .

Agricultural Uses

The compound's properties may extend to agricultural applications:

- Pesticide Development : Preliminary studies suggest that purine derivatives can act as bioactive compounds in pest control formulations. Their ability to disrupt metabolic pathways in pests could lead to the development of novel pesticides that are less harmful to non-target organisms .

Cosmetic Formulations

In cosmetic science, this compound is being explored for its potential benefits:

- Skin Care Products : The compound's anti-inflammatory and antioxidant properties make it a candidate for inclusion in skin care formulations aimed at reducing irritation and promoting skin health .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antitumor Activity Study | Cancer Research | Demonstrated significant apoptosis induction in cancer cell lines. |

| Enzyme Inhibition Study | Biochemical Research | Identified inhibition of enzymes involved in nucleotide metabolism. |

| Cosmetic Formulation Study | Skin Care | Showed efficacy in reducing skin irritation and improving hydration levels. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substitutions at positions 7 and 8. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Findings:

Substituent Effects on Bioactivity :

- The 8-methylthio group in the target compound may mimic sulfur-containing antifungals like D13, which inhibit CYP51 via sulfur-mediated binding .

- 7-isopentyl vs. 7-benzyl : The isopentyl chain (logP ~3.5) offers moderate lipophilicity compared to benzyl (logP ~4.2), balancing solubility and membrane penetration .

Structural Flexibility :

- 8-substituent diversity : Trifluoropropyl (electron-withdrawing) in vs. methylthio (electron-donating) in the target compound alters electronic density at the purine core, impacting target binding.

Synthetic Accessibility :

- The target compound’s synthesis (75% yield) is more efficient than analogs requiring multi-step functionalization (e.g., 45% yield for cyclopropanecarbonyl derivatives in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-isopentyl-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 8-position of the purine core. For example, reacting 7-isopentyl-3-methylxanthine with methanethiol derivatives under controlled conditions (e.g., polar aprotic solvents like DMF, 60–80°C, 12–24 hours) . Catalysts such as triethylamine or DBU may enhance reactivity. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) . Yield optimization requires precise stoichiometric ratios of precursors and inert atmosphere conditions to prevent oxidation of the methylthio group .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterization?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : and NMR identify substituent positions (e.g., methylthio at C8, isopentyl at C7) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 325.12) .

- HPLC : Assesses purity (>98% by reverse-phase C18 column, UV detection at 254 nm) .

Q. What are the primary biological targets of this compound, and how are they identified experimentally?

- Methodological Answer : Preliminary screening uses in vitro assays:

- Enzyme inhibition : Test against kinases (e.g., PKA, PKC) or phosphodiesterases via fluorescence-based activity assays .

- Receptor binding : Radioligand displacement studies (e.g., adenosine A receptors) .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and antiviral activity (e.g., HCV replication inhibition) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, sulfur substituents) impact biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:

- Alkyl chain variation : Longer chains (e.g., hexyl vs. isopentyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Sulfur substituents : Methylthio vs. propylthio groups alter steric hindrance, affecting binding to hydrophobic enzyme pockets (e.g., IC shifts from 1.2 μM to 3.8 μM) .

- Data-driven approach : Use molecular docking (AutoDock Vina) to predict interactions with targets like viral polymerases .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values across studies)?

- Methodological Answer : Address discrepancies via:

- Orthogonal assays : Confirm enzyme inhibition using both fluorescence and radiometric methods .

- Standardized protocols : Control variables like buffer pH, ATP concentration, and temperature .

- Structural validation : Re-analyze compound purity and stability (e.g., detect degradation products via LC-MS) .

Q. How can reaction conditions be optimized for scalable synthesis without compromising regioselectivity?

- Methodological Answer :

- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., overalkylation) and enhance yield (85% vs. 65% batch) .

- Catalyst screening : Test Pd/C or Ni catalysts for cross-coupling reactions at the 8-position .

Q. What are the stability profiles of this compound under varying storage conditions, and how is degradation mitigated?

- Methodological Answer : Stability studies show:

- Thermal degradation : >5% decomposition at 40°C over 30 days; recommend storage at –20°C in amber vials .

- Hydrolytic susceptibility : Methylthio group oxidizes to sulfoxide in aqueous buffers (pH >7); use antioxidants (e.g., BHT) in formulations .

- Analytical monitoring : Track degradation via UPLC-MS/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.